molecular formula C3H9NO B3054054 O-propylhydroxylamine CAS No. 5792-43-8

O-propylhydroxylamine

Cat. No.: B3054054
CAS No.: 5792-43-8
M. Wt: 75.11 g/mol
InChI Key: PRAARDGLAWZXML-UHFFFAOYSA-N
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Description

O-propylhydroxylamine is an organic compound with the molecular formula C₃H₉NO. It is a member of the hydroxylamine family, characterized by the presence of an -OH group attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-propylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of propylamine with hydroxylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as plasma-electrochemical cascade pathways. This method utilizes ambient air and water, making it a sustainable approach. The process involves the plasma treatment of air and water to produce nitric acid, which is then electroreduced to hydroxylamine using a bismuth-based catalyst .

Chemical Reactions Analysis

Types of Reactions: O-propylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles can be used in substitution reactions, often under mild conditions.

Major Products:

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamines depending on the electrophile used.

Scientific Research Applications

O-propylhydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-propylhydroxylamine involves its reactivity with various substrates. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydroxylamine group, which can donate electrons to form new bonds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

O-propylhydroxylamine is unique compared to other hydroxylamines due to its specific structure and reactivity. Similar compounds include:

These compounds share similar reactivity but differ in their specific applications and the nature of their substituents.

Properties

IUPAC Name

O-propylhydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-2-3-5-4/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAARDGLAWZXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377669
Record name O-propylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5792-43-8
Record name O-propylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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